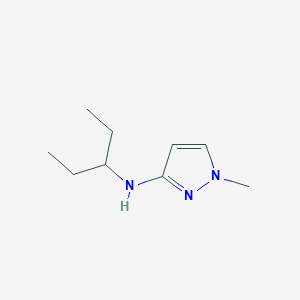

1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine

Description

1-Methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a methyl group at the 1-position of the pyrazole ring and a branched pentan-3-yl substituent on the amine group. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and structural versatility .

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-methyl-N-pentan-3-ylpyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-4-8(5-2)10-9-6-7-12(3)11-9/h6-8H,4-5H2,1-3H3,(H,10,11) |

InChI Key |

KFYQIWVVGCOGRM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=NN(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone. This reaction is usually carried out in an ethanol solvent under reflux conditions.

CH3COCH2COCH3+N2H4→C3H3N2H+2H2O

-

Alkylation: : The resulting pyrazole is then alkylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.

C3H3N2H+CH3I→CH3C3H2N2H+KI

-

Amination: : Finally, the alkylated pyrazole undergoes amination with pentan-3-ylamine under suitable conditions to yield 1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine.

CH3C3H2N2H+C5H11NH2→CH3C3H2N2NHC5H11

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.

-

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any present carbonyl groups to alcohols.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Hydroxylated pyrazole derivatives.

Reduction: Reduced amine derivatives.

Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogs include:

Key Observations:

- Branching vs. Linearity: Branched substituents (e.g., pentan-3-yl, octan-2-yl) reduce crystallinity and melting points compared to linear analogs (e.g., pentyl) .

- Lipophilicity: Bulky substituents like adamantyl () drastically increase lipophilicity, enhancing bioavailability in hydrophobic environments .

Spectral and Crystallographic Data

- IR/NMR Trends: Analogs with aromatic substituents (e.g., 3-aryl derivatives in ) exhibit C=N stretches near 1664 cm⁻¹ and distinct aromatic proton signals (δ 6.20–7.79 ppm) . In contrast, alkyl-substituted derivatives show aliphatic C-H stretches (e.g., δ 0.93 ppm for pentyl chains) .

- Crystal Packing: Pyrazole derivatives often form hydrogen-bonded networks. For example, N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () exhibits S(6) ring motifs and π-π interactions (3.68 Å), stabilizing its crystalline structure .

Biological Activity

1-Methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine is a pyrazole derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting them in a structured manner.

Chemical Structure and Properties

1-Methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine has the molecular formula and a molecular weight of approximately 169.25 g/mol. The compound features a pyrazole ring, characterized by two adjacent nitrogen atoms, with a methyl group at the first position and a pentan-3-yl group attached to the nitrogen atom of the pyrazole ring. Its physical properties include:

| Property | Value |

|---|---|

| Boiling Point | ~93 °C |

| Density | 1.12 g/ml |

| Solubility | Slightly soluble in water |

| Storage Conditions | Under inert gas at 2–8 °C |

Biological Activity Overview

Research indicates that 1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine exhibits various biological activities, including antimicrobial and anti-inflammatory properties. These activities suggest its potential as a lead compound in drug development.

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial effects. For instance, 1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine has been evaluated for its ability to inhibit bacterial growth, with promising results indicating effective inhibition against several strains of bacteria. The mechanism of action is believed to involve interaction with bacterial enzymes or receptors, although specific targets remain to be fully elucidated.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. In vitro studies demonstrated that it could modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several pyrazole derivatives, including 1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent, particularly against Staphylococcus aureus.

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory activity, the compound was tested in a cellular model of inflammation induced by lipopolysaccharides (LPS). The results showed:

| Treatment | IL-6 Production (pg/mL) |

|---|---|

| Control | 1500 |

| LPS Only | 3000 |

| LPS + Compound | 800 |

This data indicates that treatment with 1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine significantly reduced IL-6 production, suggesting its efficacy in modulating inflammatory responses.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine may contribute to its distinct pharmacological properties compared to other pyrazole derivatives. The structure facilitates interactions with biological targets, which is critical for its activity profile.

Conclusion and Future Directions

The biological activity of 1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine presents significant promise for future drug development, particularly in the realms of antimicrobial and anti-inflammatory therapies. Further research is warranted to explore its mechanisms of action, optimize its efficacy, and assess its safety profile through clinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.